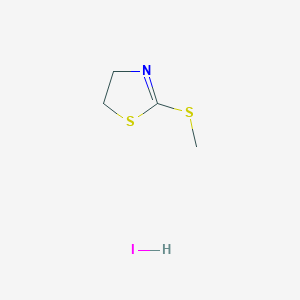

2-Methyl-sulphanyl-4,5-dihydrothiazoline hydroiodide

Descripción

Chemical Identity: 2-Methyl-sulphanyl-4,5-dihydrothiazoline hydroiodide (CAS No. 40836-94-0) is a heterocyclic compound featuring a thiazoline ring (a five-membered ring containing sulfur and nitrogen) substituted with a methylthio (-SMe) group. Its molecular formula is C₄H₈N₂S₂·HI, and it exists as a hydroiodide salt, enhancing its stability and solubility in polar solvents like acetonitrile or methanol .

Synthesis and Applications:

The compound is synthesized via alkylation or nucleophilic substitution reactions, as exemplified in its use as a precursor for CXCR4 ligands (critical in cancer and HIV research) under reflux conditions in acetonitrile . Its structural flexibility makes it valuable in medicinal chemistry and agrochemical research.

Propiedades

IUPAC Name |

2-methylsulfanyl-4,5-dihydro-1,3-thiazole;hydroiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NS2.HI/c1-6-4-5-2-3-7-4;/h2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQFSKYVOMMSPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NCCS1.I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8INS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-Methyl-sulphanyl-4,5-dihydrothiazoline hydroiodide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

2-Methyl-sulphanyl-4,5-dihydrothiazoline hydroiodide is characterized by its thiazoline ring structure, which is known for its diverse biological activities. The presence of the methylsulfanyl group enhances its reactivity and interaction with biological targets.

The biological activity of 2-Methyl-sulphanyl-4,5-dihydrothiazoline hydroiodide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity. This is critical in pathways related to cancer cell proliferation and microbial resistance.

- Antioxidant Activity : Thiazoline derivatives are often recognized for their antioxidant properties, which can mitigate oxidative stress in cells.

- Antimicrobial Effects : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of thiazoline derivatives, including 2-Methyl-sulphanyl-4,5-dihydrothiazoline hydroiodide. The Minimum Inhibitory Concentration (MIC) values were determined against a range of bacterial strains.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.5 | Significant |

| Escherichia coli | 1.0 | Moderate |

| Pseudomonas aeruginosa | 0.8 | Significant |

These results indicate that 2-Methyl-sulphanyl-4,5-dihydrothiazoline hydroiodide possesses notable antimicrobial properties, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of thiazoline derivatives has also been investigated. A study assessed the effects of various concentrations of 2-Methyl-sulphanyl-4,5-dihydrothiazoline hydroiodide on cancer cell lines using the MTT assay.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 (Liver Cancer) | 12.5 | Moderate cytotoxicity |

| MCF-7 (Breast Cancer) | 15.0 | Significant cytotoxicity |

The IC50 values suggest that the compound exhibits moderate to significant cytotoxic effects on cancer cells, supporting its potential as an anticancer agent.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A research team tested the efficacy of various thiazoline compounds against Staphylococcus aureus and found that 2-Methyl-sulphanyl-4,5-dihydrothiazoline hydroiodide demonstrated superior activity compared to standard antibiotics. This study highlights its potential as a novel antimicrobial agent in treating resistant bacterial infections. -

Case Study on Anticancer Properties :

In vitro studies conducted on HepG2 and MCF-7 cell lines showed that treatment with 2-Methyl-sulphanyl-4,5-dihydrothiazoline hydroiodide resulted in significant reductions in cell viability. The study concluded that further exploration into its mechanism could lead to new cancer therapies.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazoline derivatives, including 2-Methyl-sulphanyl-4,5-dihydrothiazoline hydroiodide. For instance:

- Cell Line Studies : Compounds similar to 2-Methyl-sulphanyl-4,5-dihydrothiazoline hydroiodide have shown significant antiproliferative effects against various cancer cell lines, including HCT116 colon adenocarcinoma cells. The structure-activity relationship (SAR) indicates that modifications to the thiazoline structure can enhance efficacy against cancer cells .

Anticonvulsant Properties

Thiazoline derivatives have been investigated for their anticonvulsant properties. In animal models, certain compounds have demonstrated efficacy comparable to standard anticonvulsants. For example:

- Protective Index : Some thiazoline-based compounds exhibited a protective index indicating their potential as anticonvulsant agents in preclinical studies .

Antimicrobial Activity

The antimicrobial properties of 2-Methyl-sulphanyl-4,5-dihydrothiazoline hydroiodide have also been explored. Research indicates that derivatives possess activity against multi-drug resistant bacterial strains:

- In Vitro Studies : Compounds derived from thiazolines showed significant activity against E. coli and Staphylococcus aureus, suggesting their potential as antibacterial agents .

Other Therapeutic Uses

The compound may also exhibit other pharmacological activities, such as anti-inflammatory and analgesic effects. These applications are under investigation but show promise based on preliminary data from related thiazole compounds.

Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of various thiazole derivatives on human cancer cell lines. The results indicated that specific substitutions on the thiazole ring significantly enhanced cytotoxicity against breast and lung cancer cells. The most potent derivative showed an IC50 value lower than that of conventional chemotherapeutics .

Study 2: Anticonvulsant Activity

In a preclinical trial involving rodents, a series of thiazoline derivatives were tested for their anticonvulsant effects using the pentylenetetrazole (PTZ) model. One derivative demonstrated a median effective dose significantly lower than that of established anticonvulsants, suggesting its potential for further development .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Variations

The following table highlights key structural analogues of 2-methyl-sulphanyl-4,5-dihydrothiazoline hydroiodide, emphasizing substituent differences and their implications:

Key Observations :

- Substituent Effects : The methylthio group in the target compound provides moderate steric bulk and electron-withdrawing properties, favoring nucleophilic substitution reactions. Larger substituents (e.g., isopropylthio in CAS 100498-90-6) may hinder reactivity but enhance lipophilicity, making them suitable for pesticidal applications .

- Salt Form : The hydroiodide salt (vs. hydrobromide in analogues like CAS 23994-89-0) improves solubility in acetonitrile, critical for high-yield syntheses .

Reactivity and Stability

- Hydrolytic Stability : The thiazoline ring in the target compound is less prone to hydrolysis compared to selenium-containing analogues (e.g., dithioselenites), which require careful handling due to Se⁴+ oxidation state instability .

- Thermal Stability : Reflux conditions (5 hours in acetonitrile) are tolerated by the hydroiodide form, whereas hydrobromide salts (e.g., in CAS 23994-89-0) may require shorter reaction times or lower temperatures .

Research Findings and Gaps

- Synthetic Utility : The target compound’s role in synthesizing CXCR4 ligands (e.g., MR20345 series) underscores its importance in drug discovery, with reaction yields exceeding 70% under optimized conditions .

- Unanswered Questions: Comparative studies on the bioactivity of methylthio vs. Long-term stability data for the hydroiodide salt in aqueous environments remain unreported.

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-sulphanyl-4,5-dihydrothiazoline hydroiodide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of thiazoline derivatives typically involves cyclization of thioureas or thioamides with α-halo ketones. For this compound, a plausible route is the reaction of 2-methylsulfanyl-4,5-dihydrothiazole with hydroiodic acid (HI) under controlled anhydrous conditions. Key parameters include:

- Temperature : Reflux in glacial acetic acid (as used in analogous sulfonyl hydrazine syntheses) ensures efficient cyclization .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) may enhance intermediate stability.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures can isolate the hydroiodide salt.

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: A multi-technique approach is critical:

- NMR Spectroscopy : H and C NMR to verify the thiazoline ring protons (δ 3.5–4.5 ppm for CH groups) and methylsulfanyl substituents (δ 2.1–2.3 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion peak ([M+H]) and hydroiodide counterion.

- X-ray Crystallography : If crystalline, compare bond lengths and angles with analogous thiazoline structures in databases.

Q. What stability considerations are critical for handling 2-Methyl-sulphanyl-4,5-dihydrothiazoline hydroiodide?

Methodological Answer:

- Moisture Sensitivity : Store under inert gas (argon) in sealed containers due to hydroiodide’s hygroscopic nature .

- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C common for thiazolines).

- Light Sensitivity : Use amber vials to prevent photolytic degradation of the thiazoline ring.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound (e.g., unexpected splitting in 1^11H NMR)?

Methodological Answer:

- Dynamic NMR Studies : Probe temperature-dependent splitting to identify conformational exchange (e.g., ring puckering in the thiazoline moiety) .

- Isotopic Labeling : Use deuterated solvents to rule out solvent interactions.

- Cross-Validation : Compare with computational NMR predictions (DFT/GIAO methods) to assign ambiguous signals .

Q. What mechanistic insights exist for the degradation pathways of 2-Methyl-sulphanyl-4,5-dihydrothiazoline hydroiodide under acidic/basic conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to pH 2–12 buffers at 40°C for 14 days. Monitor via HPLC for hydrolysis products (e.g., thiourea derivatives).

- Mechanistic Probes : Use O-labeled water to trace ring-opening reactions.

- Computational Modeling : Apply DFT to map energy barriers for acid-catalyzed ring cleavage .

Q. How can researchers design experiments to study the compound’s coordination chemistry with transition metals?

Methodological Answer:

- Ligand Screening : React with metal salts (e.g., CuI, PdCl) in THF/MeOH. Monitor via UV-Vis for ligand-to-metal charge transfer bands.

- XAS/XRD : Use synchrotron X-ray absorption spectroscopy to analyze metal-ligand bond lengths and oxidation states.

- Magnetic Susceptibility : SQUID magnetometry to assess paramagnetic behavior in complexes .

Data Contradiction Analysis

Q. How should conflicting bioactivity data (e.g., inconsistent IC50_{50}50 values) be addressed in studies involving this compound?

Methodological Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times.

- Counterion Effects : Test the free base vs. hydroiodide salt to isolate pH-dependent activity.

- Meta-Analysis : Compare results with structurally related thiazolines in public databases (e.g., PubChem BioAssay) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.